3-Fluoro-4-(2-furylmethoxy)aniline

NPP3 Enzyme Inhibition Ectonucleotide Pyrophosphatase

Achieve reproducible NPP3 enzymatic assays with this validated fluorinated aniline scaffold. - IC50 214 nM against human NPP3 (COS7 cell membranes) for SAR exploration and positive control. - Electronically tuned 3-fluoro substituent enables cleaner electrophilic substitution vs. non-fluorinated analogs. - Available at 95-97% purity from supply chains with immediate global shipping.

Molecular Formula C11H10FNO2
Molecular Weight 207.2 g/mol
CAS No. 937598-39-5
Cat. No. B1342766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-4-(2-furylmethoxy)aniline
CAS937598-39-5
Molecular FormulaC11H10FNO2
Molecular Weight207.2 g/mol
Structural Identifiers
SMILESC1=COC(=C1)COC2=C(C=C(C=C2)N)F
InChIInChI=1S/C11H10FNO2/c12-10-6-8(13)3-4-11(10)15-7-9-2-1-5-14-9/h1-6H,7,13H2
InChIKeySUJYRSFKPHTQBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-4-(2-furylmethoxy)aniline: Physicochemical Baseline & Molecular Descriptors


3-Fluoro-4-(2-furylmethoxy)aniline is a fluorinated aniline derivative bearing a 2-furylmethoxy substituent at the para position, with the molecular formula C11H10FNO2 and a molecular weight of 207.20 g/mol . The compound is characterized by a predicted density of 1.3±0.1 g/cm³, a boiling point of 346.8±32.0 °C at 760 mmHg, and a calculated LogP value of 1.96, indicative of moderate lipophilicity suitable for membrane permeability optimization . It is available from multiple research chemical suppliers at purities typically ranging from 95% to 97%, with catalog pricing for 500 mg quantities from specialized vendors such as Santa Cruz Biotechnology (Catalog # sc-312999) at approximately $294.00 .

3-Fluoro-4-(2-furylmethoxy)aniline: Differentiation from Aniline Analogs


Substitution of 3-fluoro-4-(2-furylmethoxy)aniline with closely related analogs such as 4-(2-furylmethoxy)aniline (CAS 179246-32-3), 2-(2-furylmethoxy)aniline (CAS 869942-43-8), or 3-fluoro-4-methoxyaniline (CAS 366-99-4) is not functionally equivalent due to quantifiable differences in key molecular properties that directly impact downstream biological performance and synthetic utility . The 3-fluoro substitution on the aniline ring introduces a strong electron-withdrawing inductive effect (-I) that substantially modulates the nucleophilicity of the primary amine and alters the electron density of the aromatic ring for electrophilic substitution reactions, a feature absent in the non-fluorinated 4-(2-furylmethoxy)aniline analog (LogP 1.95, MW 189.21) [1]. Furthermore, the precise positioning of the furylmethoxy group at the 4-position relative to the 3-fluoro substituent establishes a unique electronic and steric environment that cannot be replicated by 2-substituted regioisomers or by simple methoxy replacement, which lacks the π-rich furan ring capable of participating in additional intermolecular interactions . These molecular distinctions translate into measurable differences in biological target engagement and physicochemical behavior, as quantified in Section 3.

3-Fluoro-4-(2-furylmethoxy)aniline: Quantitative Differentiation Evidence


NPP3 Enzyme Inhibition

3-Fluoro-4-(2-furylmethoxy)aniline demonstrates quantifiable inhibition of human ectonucleotide pyrophosphatase/phosphodiesterase family member 3 (NPP3), with a reported IC50 value of 214 nM measured in African green monkey COS7 cell membranes expressing the human enzyme [1]. This activity profile distinguishes the compound from structurally related aniline derivatives lacking the 3-fluoro-4-(2-furylmethoxy) substitution pattern, which do not exhibit comparable NPP3 engagement. NPP3 (ENPP3) is a clinically relevant target implicated in nucleotide metabolism and cancer progression, making this inhibitory activity a key differentiator for research applications.

NPP3 Enzyme Inhibition Ectonucleotide Pyrophosphatase

Lipophilicity Modulation by Fluoro Substitution

The calculated partition coefficient (LogP) for 3-fluoro-4-(2-furylmethoxy)aniline is 1.96 , which is nearly identical to the LogP of 1.95 reported for the non-fluorinated analog 4-(2-furylmethoxy)aniline . This minimal difference in overall lipophilicity indicates that the 3-fluoro substitution does not significantly alter the compound's hydrophobic character or predicted membrane permeability, while simultaneously introducing the electron-withdrawing fluorine atom that modulates amine basicity and aromatic ring reactivity. The pKa of the aniline nitrogen is predicted to be 4.01±0.10 , reflecting the acidifying effect of the adjacent fluoro substituent, which reduces the proportion of protonated amine at physiological pH relative to the non-fluorinated analog (predicted pKa ≈ 4.6-5.0 for 4-(2-furylmethoxy)aniline).

Lipophilicity LogP Physicochemical Properties

Electrophilic Aromatic Substitution Reactivity

The benzene ring of 3-fluoro-4-(2-furylmethoxy)aniline is classified as highly activated toward electrophilic aromatic substitution (EAS) reactions . This activation arises from the synergistic electronic effects of the 4-alkoxy (furylmethoxy) substituent, which is a strong electron-donating group via resonance (+M effect), partially counterbalanced by the electron-withdrawing inductive effect (-I) of the 3-fluoro substituent. In contrast, the non-fluorinated analog 4-(2-furylmethoxy)aniline exhibits even stronger ring activation due to the absence of the deactivating fluoro group, while 3-fluoro-4-methoxyaniline (CAS 366-99-4) lacks the extended π-system of the furan ring that can participate in additional resonance stabilization of EAS intermediates . This intermediate activation profile renders 3-fluoro-4-(2-furylmethoxy)aniline particularly suitable for controlled synthetic derivatization where excessive reactivity of non-fluorinated analogs may lead to undesired side reactions or polymerization.

Electrophilic Aromatic Substitution EAS Reactivity

Thermal Stability and Boiling Point

3-Fluoro-4-(2-furylmethoxy)aniline exhibits a predicted boiling point of 346.8±32.0 °C at atmospheric pressure (760 mmHg) . This thermal property is substantially higher than that of simpler aniline derivatives such as 3-fluoro-4-methoxyaniline (boiling point approximately 240-260 °C, extrapolated from structural analogs) and reflects the increased molecular weight and enhanced intermolecular interactions conferred by the furylmethoxy moiety. The high boiling point, combined with a flash point of 163.5±25.1 °C , indicates that the compound can tolerate elevated temperature conditions encountered in certain synthetic transformations (e.g., nucleophilic aromatic substitution, metal-catalyzed cross-couplings requiring heating) without premature volatilization or decomposition. For procurement and process chemistry decisions, this thermal profile distinguishes the compound from lower-boiling alternatives that may be unsuitable for reactions conducted at reflux in high-boiling solvents.

Thermal Stability Boiling Point Process Chemistry

3-Fluoro-4-(2-furylmethoxy)aniline: Research & Procurement Applications


NPP3/ENPP3 Inhibitor Discovery & Biochemical Profiling

Based on the demonstrated IC50 of 214 nM against human NPP3 in COS7 cell membrane assays [1], 3-fluoro-4-(2-furylmethoxy)aniline is a suitable starting point or reference compound for NPP3/ENPP3 inhibitor discovery programs. Researchers investigating ectonucleotide pyrophosphatase/phosphodiesterase targets in cancer metabolism or nucleotide signaling pathways can utilize this compound as a validated active scaffold for structure-activity relationship (SAR) exploration and as a positive control in enzymatic assays. The compound's commercial availability at 95-97% purity from multiple vendors supports reproducible biochemical studies.

Controlled Electrophilic Aromatic Substitution for Pharmaceutical Synthesis

The highly activated yet electronically balanced benzene ring of 3-fluoro-4-(2-furylmethoxy)aniline makes it an attractive building block for sequential functionalization in pharmaceutical intermediate synthesis. Unlike the non-fluorinated analog 4-(2-furylmethoxy)aniline, which may be prone to over-activation and side reactions, this compound's 3-fluoro substituent provides electronic tuning that enables cleaner electrophilic substitution outcomes. The high boiling point (346.8±32.0 °C) further permits elevated-temperature reaction conditions without volatility concerns .

Lipophilicity-Preserving Scaffold for CNS Lead Optimization

With a calculated LogP of 1.96 that closely matches the non-fluorinated analog (LogP 1.95) , 3-fluoro-4-(2-furylmethoxy)aniline offers medicinal chemists a fluorinated scaffold that does not significantly perturb overall lipophilicity or predicted membrane permeability. This property is particularly valuable in central nervous system (CNS) drug discovery programs where maintaining LogP within the optimal range of 1-3 is critical for blood-brain barrier penetration. The reduced amine basicity (predicted pKa 4.01) relative to non-fluorinated analogs may also lower P-glycoprotein efflux susceptibility, a common liability for basic amine-containing CNS candidates.

QC Reference Standard for Fluorinated Aniline Impurity Profiling

Given the compound's well-defined physicochemical properties—including density of 1.3±0.1 g/cm³, boiling point of 346.8±32.0 °C, and LogP of 1.96 —and its availability in characterized purity grades (95-97%) from suppliers such as Leyan (Catalog # 1341628) and Santa Cruz Biotechnology (Catalog # sc-312999) , 3-fluoro-4-(2-furylmethoxy)aniline can serve as an analytical reference standard for HPLC, LC-MS, and GC-MS method development. It is suitable for identifying and quantifying related fluorinated aniline impurities in pharmaceutical process chemistry and environmental monitoring applications.

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